molecular formula C12H14O B145993 1-(Propan-2-yl)-1H-2-benzopyran CAS No. 130089-39-3

1-(Propan-2-yl)-1H-2-benzopyran

Cat. No. B145993
M. Wt: 174.24 g/mol
InChI Key: SZIJFHJNEUTHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Propan-2-yl)-1H-2-benzopyran, also known as ipriflavone, is a synthetic isoflavone that has been the subject of numerous studies due to its potential therapeutic effects. It was first synthesized in the 1960s and was later found to have bone-strengthening properties. Since then, it has been extensively studied for its potential use in treating osteoporosis and other bone-related disorders.

Mechanism Of Action

The exact mechanism of action of 1-(Propan-2-yl)-1H-2-benzopyran is not fully understood. However, it is believed to work by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. Additionally, it may stimulate the activity of osteoblasts, which are cells that build new bone tissue.

Biochemical And Physiological Effects

Ipriflavone has been shown to have several biochemical and physiological effects. It has been found to increase bone mineral density and reduce the risk of fractures in postmenopausal women. Additionally, it has been shown to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(Propan-2-yl)-1H-2-benzopyran in lab experiments is that it has been extensively studied and its effects are well documented. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on 1-(Propan-2-yl)-1H-2-benzopyran. One area of interest is its potential use in treating other conditions such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other medications. Finally, more studies are needed to determine the optimal dosage and duration of treatment for 1-(Propan-2-yl)-1H-2-benzopyran in various patient populations.

Synthesis Methods

Ipriflavone can be synthesized through several methods, including the reaction between 2-hydroxyacetophenone and isopropyl alcohol in the presence of a base such as potassium hydroxide. The resulting product is then treated with iodine to form the final compound.

Scientific Research Applications

Ipriflavone has been extensively studied for its potential therapeutic effects in treating osteoporosis. It has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. Additionally, it has been found to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.

properties

CAS RN

130089-39-3

Product Name

1-(Propan-2-yl)-1H-2-benzopyran

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-yl-1H-isochromene

InChI

InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3

InChI Key

SZIJFHJNEUTHHB-UHFFFAOYSA-N

SMILES

CC(C)C1C2=CC=CC=C2C=CO1

Canonical SMILES

CC(C)C1C2=CC=CC=C2C=CO1

synonyms

1H-2-Benzopyran,1-(1-methylethyl)-(9CI)

Origin of Product

United States

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